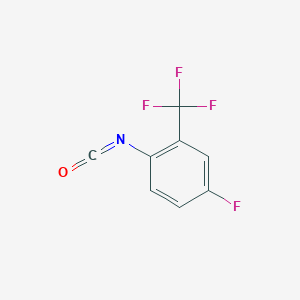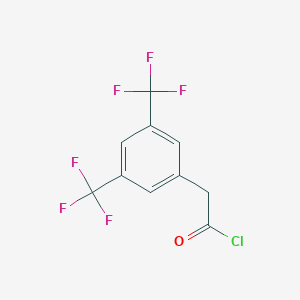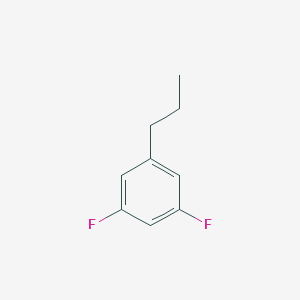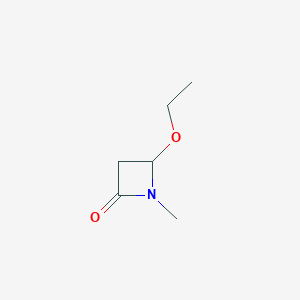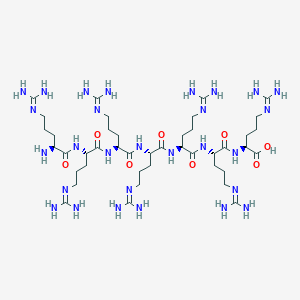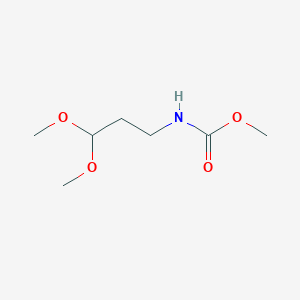
methyl N-(3,3-dimethoxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3,3-dimethoxypropyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as metolcarb and is widely used as an insecticide in agriculture. However, in
Mécanisme D'action
The mechanism of action of methyl N-(3,3-dimethoxypropyl)carbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, methyl N-(3,3-dimethoxypropyl)carbamate increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Effets Biochimiques Et Physiologiques
Methyl N-(3,3-dimethoxypropyl)carbamate has been shown to have several biochemical and physiological effects in scientific research. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(3,3-dimethoxypropyl)carbamate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is straightforward. It has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its toxicity. It is a potent inhibitor of acetylcholinesterase and can be toxic in high doses.
Orientations Futures
There are several future directions for research on methyl N-(3,3-dimethoxypropyl)carbamate. One of the most promising areas of research is in the development of new treatments for neurodegenerative diseases such as Alzheimer's disease. Methyl N-(3,3-dimethoxypropyl)carbamate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research could lead to the development of new treatments for this devastating disease. Additionally, research could be conducted on the potential use of methyl N-(3,3-dimethoxypropyl)carbamate in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, methyl N-(3,3-dimethoxypropyl)carbamate is a chemical compound that has significant potential for use in scientific research. Its mechanism of action as an acetylcholinesterase inhibitor has been extensively studied, and it has been shown to have several potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new treatments for these devastating diseases.
Méthodes De Synthèse
Methyl N-(3,3-dimethoxypropyl)carbamate can be synthesized by reacting N,N-dimethylcarbamoyl chloride with 3,3-dimethoxypropan-1-ol in the presence of a base such as sodium hydroxide. The reaction yields methyl N-(3,3-dimethoxypropyl)carbamate as a white crystalline solid.
Applications De Recherche Scientifique
Methyl N-(3,3-dimethoxypropyl)carbamate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Propriétés
Numéro CAS |
180387-17-1 |
|---|---|
Nom du produit |
methyl N-(3,3-dimethoxypropyl)carbamate |
Formule moléculaire |
C7H15NO4 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
methyl N-(3,3-dimethoxypropyl)carbamate |
InChI |
InChI=1S/C7H15NO4/c1-10-6(11-2)4-5-8-7(9)12-3/h6H,4-5H2,1-3H3,(H,8,9) |
Clé InChI |
VLLRQROLOSTMBL-UHFFFAOYSA-N |
SMILES |
COC(CCNC(=O)OC)OC |
SMILES canonique |
COC(CCNC(=O)OC)OC |
Synonymes |
Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



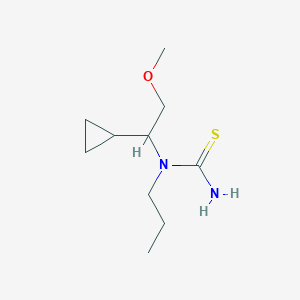
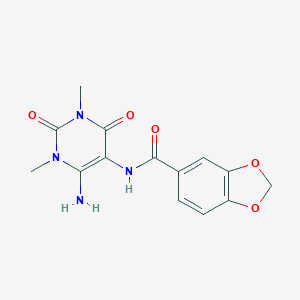
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)
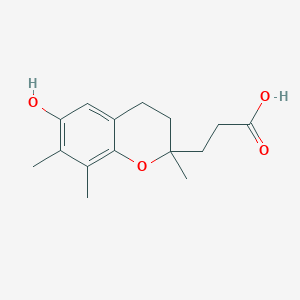
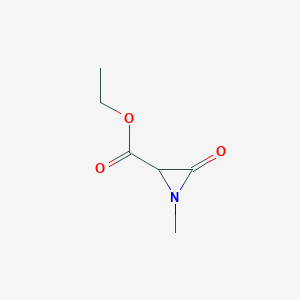
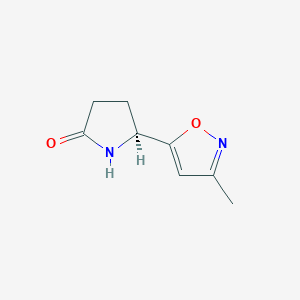
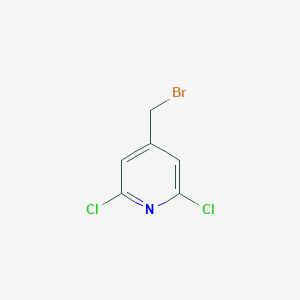
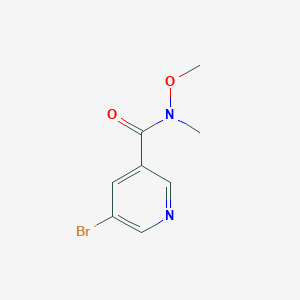
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
